molecular formula C12H22BrNO3 B2780187 Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate CAS No. 2408936-53-6

Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate

Cat. No. B2780187
CAS RN: 2408936-53-6
M. Wt: 308.216
InChI Key: GERQPZNLINQGPB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate, also known as Boc-Valine bromomethyl ketone, is a chemical compound that is widely used in scientific research. It is a derivative of valine, an essential amino acid, and has been extensively studied for its potential applications in various fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis of Protected β-d-2-deoxyribosylamine Analogues

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure validation has confirmed the relative substitution of the cyclopentane ring, illustrating its utility in the precise synthesis of nucleotide analogues (Ober et al., 2004).

Diels-Alder Reactions

This chemical has been implicated in the preparation and participation in Diels-Alder reactions. Such reactions underscore its versatility in constructing complex organic molecules, showcasing its application in synthetic organic chemistry (Padwa et al., 2003).

Evaluation in Medicinal Chemistry

Although directly addressing drug efficacy and side effects is excluded, it's noteworthy to mention that derivatives of tert-butyl carbamates, such as the subject compound, have been evaluated for their physicochemical properties in medicinal chemistry, highlighting the importance of the tert-butyl group in drug development (Westphal et al., 2015).

Methodologies for Protecting Amines

The compound is also central to methodologies for protecting amines via mild and efficient processes, such as the one-pot Curtius rearrangement. This highlights its role in facilitating complex synthetic routes by protecting sensitive functional groups (Lebel & Leogane, 2005).

Nanofiber Construction and Sensory Applications

Derivatives featuring the tert-butyl moiety have been used to construct strong blue emissive nanofibers. These materials have applications in detecting volatile acid vapors, demonstrating the compound's potential in the development of new chemosensory materials (Sun et al., 2015).

Catalysis and Chemical Transformations

Furthermore, tert-butyl carbamates have been employed as catalysts or reagents in various chemical transformations. For example, Indium(III) halides have been used for the N-tert-butoxycarbonylation of amines, showcasing the compound's role in facilitating chemoselective transformations (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name

tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)9(8(15)7-13)14-10(16)17-12(4,5)6/h9H,7H2,1-6H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERQPZNLINQGPB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate

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